molecular formula C23H30ClN3O3S B4195430 4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide

4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide

Cat. No.: B4195430
M. Wt: 464.0 g/mol
InChI Key: KDDQUGOHJLPBIV-UHFFFAOYSA-N
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Description

4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide is a complex organic compound with a unique structure that combines a piperazine ring, a phenylethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the piperazine derivative by reacting 1-piperazine with 2,2-dimethylpropanoyl chloride under controlled conditions. This intermediate is then coupled with 2-phenylethylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethylbenzamide
  • 4-chloro-N’-(2,2-dimethylpropanoyl)benzohydrazide
  • 4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN3O3S/c1-23(2,3)22(28)27-15-13-26(14-16-27)21(18-7-5-4-6-8-18)17-25-31(29,30)20-11-9-19(24)10-12-20/h4-12,21,25H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDQUGOHJLPBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
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4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
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4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
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4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
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4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide
Reactant of Route 6
4-chloro-N-[2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-2-phenylethyl]benzenesulfonamide

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